{4-[(Z)-{(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid
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Overview
Description
2-[4-({3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETIC ACID is a complex organic compound with a unique structure that includes a thiazole ring, phenyl groups, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETIC ACID typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the reaction of 4-methylphenyl isothiocyanate with an appropriate aldehyde under acidic conditions to form the thiazole intermediate. The intermediate is then reacted with 4-methylphenylamine to form the imino derivative. Finally, the imino derivative is coupled with 4-hydroxyphenylacetic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiazole formation and coupling steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[4-({3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones.
Reduction: The imino group can be reduced to form an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-({3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETIC ACID is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of enzymes involved in oxidative stress or inflammation, leading to therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylphenol: Shares the phenol and methyl groups but lacks the thiazole ring and imino group.
(2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid: Contains similar phenyl groups but has a different core structure.
Uniqueness
2-[4-({3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETIC ACID is unique due to its combination of a thiazole ring, imino group, and phenoxyacetic acid moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H22N2O4S |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-[4-[(Z)-[3-(4-methylphenyl)-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C26H22N2O4S/c1-17-3-9-20(10-4-17)27-26-28(21-11-5-18(2)6-12-21)25(31)23(33-26)15-19-7-13-22(14-8-19)32-16-24(29)30/h3-15H,16H2,1-2H3,(H,29,30)/b23-15-,27-26? |
InChI Key |
JEHLVYZZRLQXQV-VRXUDNSFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/S2)C4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)S2)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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